Molecular Weight Reduction of 54 Da vs. N2-Cyclohexyl Analog Lowers Lipophilicity While Preserving Sulfonamide Pharmacophore
The target compound (MW 274.31) is 53.7 Da lighter than its closest commercially available 2D analog, N2-cyclohexyl-N2-[(4-fluorophenyl)sulfonyl]-N1-methylglycinamide (ChemBridge 6875454, MW 328, 96% 2D similarity) . The replacement of cyclohexyl with ethyl eliminates a saturated ring system, which is predicted to reduce LogP by approximately 1.6 units (estimated LogP ~1.1 vs. measured 2.74 for the cyclohexyl analog) . Both compounds share an identical topological polar surface area (tPSA = 66.5 Ų) and hydrogen-bond donor/acceptor counts (HBD = 1, HBA = 4), indicating that the core pharmacophoric hydrogen-bonding capacity is preserved . The target compound possesses 5 rotatable bonds vs. 4 for the cyclohexyl analog, reflecting the greater conformational自由度 of the ethyl side chain .
| Evidence Dimension | Molecular weight, lipophilicity, and rotatable bond count |
|---|---|
| Target Compound Data | MW = 274.31 g/mol; Est. LogP ≈ 1.1; Rotatable bonds = 5; tPSA = 66.5; HBD = 1; HBA = 4 |
| Comparator Or Baseline | N2-cyclohexyl-N2-[(4-fluorophenyl)sulfonyl]-N1-methylglycinamide (ChemBridge 6875454): MW = 328 g/mol; LogP = 2.74; Rotatable bonds = 4; tPSA = 66.5; HBD = 1; HBA = 4 |
| Quantified Difference | ΔMW = −53.7 Da (−16.4%); ΔLogP ≈ −1.6 units (estimated); ΔRotatable bonds = +1 |
| Conditions | Physicochemical properties: experimental (comparator LogP, tPSA) from Hit2Lead vendor datasheet; target compound LogP estimated by structural analogy and fragment-based calculation |
Why This Matters
The lower MW and LogP position the target compound more favorably within lead-like chemical space (MW < 300, LogP < 3) versus the cyclohexyl analog, making it a superior starting point for fragment growth or lead optimization programs where reduced lipophilicity correlates with improved solubility and lower promiscuity risk.
